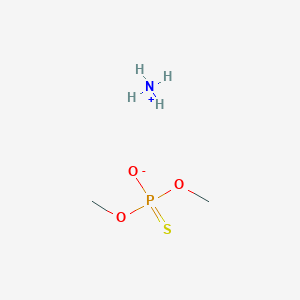

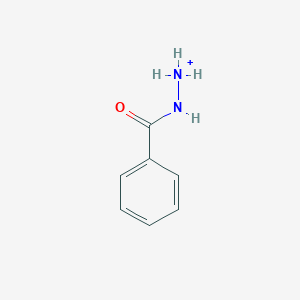

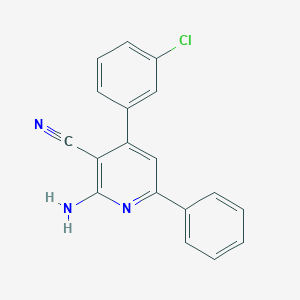

![molecular formula C15H14O2S B143496 Methyl 3-[(phenylthio)methyl]benzoate CAS No. 137571-38-1](/img/structure/B143496.png)

Methyl 3-[(phenylthio)methyl]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

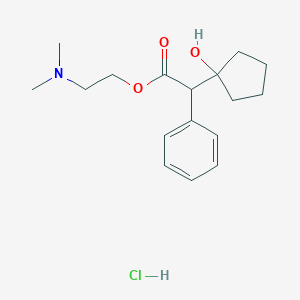

Methyl 3-[(phenylthio)methyl]benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are organic compounds containing a benzene ring conjugated to a carboxylate group. The specific structure of methyl 3-[(phenylthio)methyl]benzoate suggests that it has a phenylthio group attached to the methyl benzoate moiety, which could potentially influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions. For instance, a series of indenopyrazoles, which share some structural similarities with methyl 3-[(phenylthio)methyl]benzoate, was synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process . Another related compound, cyano(ethoxycarbonothioylthio)methyl benzoate, was prepared and utilized as a one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . These methods highlight the versatility of benzoate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-[(phenylthio)methyl]benzoate has been elucidated using various spectroscopic techniques. For example, a Schiff base compound was characterized by single-crystal X-ray diffraction, which revealed the presence of hydrogen bonding in the crystal packing . Another compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, was investigated using density functional theory (DFT) to optimize its molecular structure and study its vibrational frequencies and NMR chemical shifts .

Chemical Reactions Analysis

Benzoate derivatives can undergo a variety of chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a similar benzoate core, was used in the synthesis of fused pyranones, demonstrating the reactivity of the benzoate moiety in heterocyclic synthesis . Additionally, the mass spectral fragmentation of 2-methylthio-7-(p-R-phenyl)-8-phenoxy-4,5-benzo-3-aza-2-nonem, which contains a benzoate-like structure, provided insights into the molecular ion fragmentation routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoate derivatives are influenced by their molecular structure. For instance, the synthesis and spectral studies of alkyl-3-[(substituted phenylthio)methyl] benzoates revealed a linear relationship between the chemical shift of the benzylic protons and Hammett constants, indicating the impact of substituents on the chemical environment of the benzoate core . The study of isomeric reaction products of methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate showed different hydrogen bonding patterns, which could affect the compound's solubility and melting point .

特性

IUPAC Name |

methyl 3-(phenylsulfanylmethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-15(16)13-7-5-6-12(10-13)11-18-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URECULOMFFFPEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CSC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576531 |

Source

|

| Record name | Methyl 3-[(phenylsulfanyl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(phenylthio)methyl]benzoate | |

CAS RN |

137571-38-1 |

Source

|

| Record name | Methyl 3-[(phenylsulfanyl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

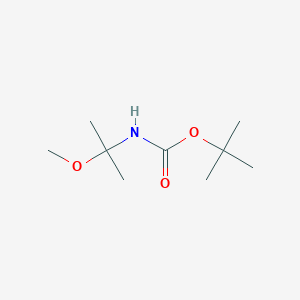

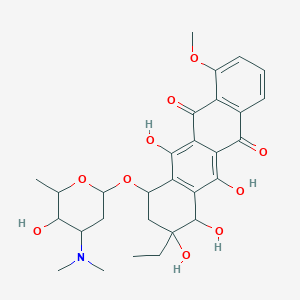

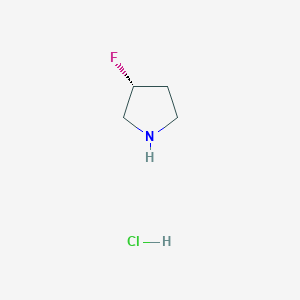

![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)